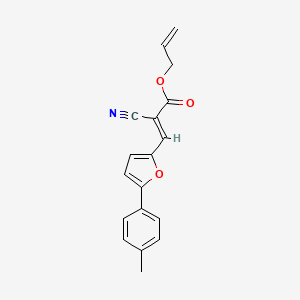

(E)-allyl 2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylate

Beschreibung

(E)-allyl 2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylate is a cyanoacrylate derivative featuring a furan ring substituted at the 5-position with a p-tolyl (4-methylphenyl) group and an allyl ester moiety.

Eigenschaften

IUPAC Name |

prop-2-enyl (E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-3-10-21-18(20)15(12-19)11-16-8-9-17(22-16)14-6-4-13(2)5-7-14/h3-9,11H,1,10H2,2H3/b15-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOPAFKYTWJCQL-RVDMUPIBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-allyl 2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylate typically involves the condensation of an appropriate furan derivative with an allyl cyanoacetate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product through a Knoevenagel condensation reaction.

Industrial Production Methods

While specific industrial production methods for (E)-allyl 2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylate are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-allyl 2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The cyano group can be reduced to an amine or other functional groups.

Substitution: The allyl ester group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the cyano group may produce primary amines.

Wissenschaftliche Forschungsanwendungen

Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: The compound’s structure suggests potential pharmacological properties, which could be explored for therapeutic applications.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism by which (E)-allyl 2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylate exerts its effects is not well-documented. its structure suggests that it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyano group, for example, can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Cyanoacrylate Derivatives

Key Observations :

- In contrast, dichlorophenyl substituents (as in BS04896) withdraw electrons, likely blue-shifting absorption and altering photostability .

- Ester Group Impact : The allyl ester may enhance solubility in polar solvents compared to bulkier 2-ethylhexyl groups, which improve lipid compatibility in sunscreen formulations .

UV Absorption and Photoprotective Efficacy

While the target compound’s exact λMAX remains uncharacterized, inferences can be drawn from analogs:

- The 2-ethylhexyl derivative absorbs broadly from 300–400 nm (λMAX = 339 nm), with effective UVA/UVB protection .

- Substituted furans (e.g., p-tolyl or dichlorophenyl) alter conjugation length and electron density, modulating absorption profiles. The p-tolyl group likely extends conjugation, shifting λMAX to longer wavelengths than the unsubstituted furan analog.

Hypothetical Performance :

- SPF/UVA Protection : The allyl ester’s polarity may reduce lipid compatibility compared to 2-ethylhexyl, but the p-tolyl group’s electron donation could enhance molar extinction coefficients, improving UV absorption efficiency.

Solubility and Compatibility in Formulations

- Solubility: Allyl esters typically exhibit moderate polarity, balancing solubility in organic solvents (e.g., ethanol) and oils. This contrasts with the 2-ethylhexyl analog, which shows superior lipid compatibility .

Biologische Aktivität

(E)-allyl 2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its structural formula:

This structure features an allyl group, a cyano group, and a furan ring, which are critical for its biological activity. The presence of these functional groups may enhance the compound's interaction with biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal properties of (E)-allyl 2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylate. It has shown significant efficacy against various fungal strains, including those resistant to conventional treatments.

Table 1: Antifungal Activity Data

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 32 µg/mL | |

| Aspergillus niger | 28 µg/mL | |

| Fusarium oxysporum | 6 µg/mL |

The antifungal activity is attributed to the compound's ability to disrupt fungal cell membrane integrity and inhibit essential metabolic pathways.

Antibacterial Activity

In addition to antifungal properties, (E)-allyl 2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylate has demonstrated antibacterial effects against several pathogenic bacteria.

Table 2: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 15 µg/mL | |

| Staphylococcus aureus | 12.5 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL |

The mechanism of action appears to involve interference with bacterial cell wall synthesis and function.

The biological activity of (E)-allyl 2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylate can be explained through several mechanisms:

- Cell Membrane Disruption : The compound likely interacts with lipid components of fungal and bacterial membranes, leading to increased permeability and eventual cell death.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, contributing to its antimicrobial efficacy.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of (E)-allyl 2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylate:

- Study on Fungal Infections : A clinical trial assessed the effectiveness of this compound in treating patients with recurrent fungal infections. Results indicated a significant reduction in infection recurrence compared to standard antifungal therapies.

- Bacterial Resistance : Research highlighted its potential role in combating antibiotic-resistant bacterial strains, showcasing lower MIC values than traditional antibiotics.

Future Directions

Further research is needed to explore:

- In Vivo Efficacy : Animal studies are necessary to confirm the safety and effectiveness of (E)-allyl 2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylate.

- Mechanistic Studies : Detailed investigations into its mechanisms of action will help elucidate how it interacts at the molecular level with pathogens.

- Formulation Development : Optimizing formulations for enhanced bioavailability and targeted delivery could improve therapeutic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.